Product packaging for Dipotassium tetrabromoplatinate(Cat. No.:CAS No. 13826-94-3)

Dipotassium tetrabromoplatinate

Cat. No.: B084457
CAS No.: 13826-94-3
M. Wt: 592.90 g/mol
InChI Key: AXZAYXJCENRGIM-UHFFFAOYSA-J
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Description

Overview of Platinum Coordination Chemistry

Platinum coordination chemistry is a cornerstone of modern inorganic research, with platinum(II) complexes holding a particularly prominent position. These compounds are integral to advancements in fields ranging from catalysis to medicinal chemistry.

Platinum(II) complexes are a major focus of contemporary inorganic chemistry due to their diverse and significant applications. fiveable.meoup.com The unique square planar geometry and electronic properties of these complexes lead to interesting reactivity, particularly in substitution reactions. fiveable.me This reactivity is fundamental to their use in various catalytic processes and has famously been harnessed in the development of anticancer drugs like cisplatin, which interacts with DNA through ligand substitution mechanisms. fiveable.menih.gov

Beyond their role in medicine, platinum(II) complexes are extensively studied for their remarkable photophysical properties. acs.org Many of these complexes exhibit efficient phosphorescence, making them promising candidates for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). acs.orgacs.org Researchers are actively developing new platinum(II) complexes with tailored luminescent properties for use as phosphors, bioimaging probes, and chemosensors. acs.org The versatility of platinum(II) complexes also extends to the development of materials with novel electronic and magnetic properties. Furthermore, studies into their effects on biological systems continue to expand, with investigations into their potential as neurodrugs for neurodegenerative diseases. nih.govnih.gov

The tetrabromoplatinate(II) anion, [PtBr₄]²⁻, is a quintessential example of a square planar coordination complex. numberanalytics.com This geometry is characteristic of transition metal complexes with a d⁸ electron configuration, which includes platinum(II). numberanalytics.comlibretexts.org In a square planar arrangement, the central platinum atom is surrounded by four bromide ligands situated at the corners of a square. numberanalytics.com This configuration arises from dsp² hybridization of the metal's orbitals. numberanalytics.com

Scope and Principal Research Trajectories for K₂[PtBr₄] Studies

Research on dipotassium (B57713) tetrabromoplatinate and related bromido platinum(II) complexes has evolved, moving from fundamental characterization to exploring their potential in advanced applications.

Initial research into bromido platinum(II) complexes, including K₂[PtBr₄], focused on their synthesis, and fundamental structural and spectroscopic characterization. The crystal structure of the analogous potassium tetrachloroplatinate(II) (K₂[PtCl₄]) has been extensively studied to understand the precise bond lengths and angles of the square planar [PtCl₄]²⁻ anion. materialsproject.org These foundational studies provided the essential groundwork for understanding the electronic structure and bonding in these types of complexes.

More recent research has shifted towards exploring the reactivity and potential applications of these complexes. For instance, the development of new platinum complexes, including those with bromide ligands, continues to be a major thrust in the search for novel anticancer agents with improved efficacy and reduced side effects compared to established drugs like cisplatin. researchgate.netuaeu.ac.ae There is also growing interest in the photophysical properties of platinum(II) complexes, including those containing bromide, for applications in materials science and as biological probes. acs.orgacs.org The ability to tune the electronic and steric properties of these complexes by varying the ligands, including the halide, is a key driver of this research. The ongoing investigation into the fundamental properties and reactivity of bromido platinum(II) complexes remains crucial for the rational design of new functional molecules. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br4K2Pt B084457 Dipotassium tetrabromoplatinate CAS No. 13826-94-3

Properties

CAS No.

13826-94-3

Molecular Formula

Br4K2Pt

Molecular Weight

592.90 g/mol

IUPAC Name

dipotassium;tetrabromoplatinum(2-)

InChI

InChI=1S/4BrH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4

InChI Key

AXZAYXJCENRGIM-UHFFFAOYSA-J

SMILES

[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Pt+2]

Canonical SMILES

[K+].[K+].Br[Pt-2](Br)(Br)Br

physical_description

Red powder;  Highly soluble in water;  [Strem Chemicals MSDS]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of K2 Ptbr4

Preparative Routes for K₂[PtBr₄]

The synthesis of K₂[PtBr₄] can be accomplished through various methods, including the direct reaction of platinum(II) bromide, halide exchange reactions, and other alternative pathways.

Synthesis from Platinum(II) Bromide (β-PtBr₂)

A direct route to K₂[PtBr₄] involves the reaction of β-platinum(II) bromide (β-PtBr₂) with a stoichiometric amount of potassium bromide (KBr). This method provides a straightforward approach to the desired product, assuming the availability of the β-PtBr₂ precursor. The reaction is typically carried out in an aqueous solution.

Preparation via Halide Exchange Reactions

Halide exchange reactions, a class of reactions where one halogen atom is replaced by another, are commonly employed for the synthesis of K₂[PtBr₄]. wikipedia.org These reactions can be driven to completion by factors such as the differential solubility of the resulting halide salts or the use of a large excess of the exchanging halide. wikipedia.org

Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, and its analogues can serve as starting materials for the synthesis of K₂[PtBr₄]. wikipedia.org The ethylene (B1197577) ligand in Zeise's salt can be displaced by other ligands. bris.ac.uk In a typical procedure, Zeise's salt is treated with an excess of potassium bromide in an aqueous solution. The less strongly bound ethylene molecule is substituted by bromide ions, leading to the formation of the tetrabromoplatinate(II) anion. This method is particularly useful when a readily available platinum(II) source like Zeise's salt is on hand. The reaction can be driven by the volatilization of the displaced ethylene ligand. nih.gov

One of the most common and practical methods for preparing K₂[PtBr₄] is through the halide exchange reaction starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). bris.ac.uk This reaction involves treating an aqueous solution of K₂[PtCl₄] with an excess of potassium bromide. The equilibrium is shifted towards the formation of the more thermodynamically stable K₂[PtBr₄], which can be isolated by crystallization. The interchange of chloride and bromide ligands on a platinum(IV) center has also been studied, suggesting the feasibility of such halide exchange processes. electronicsandbooks.com

The reaction can be represented by the following equation:

K₂[PtCl₄] + 4 KBr ⇌ K₂[PtBr₄] + 4 KCl

This method is advantageous due to the commercial availability and stability of K₂[PtCl₄]. wikipedia.org

Alternative Synthetic Pathways for Bromido Platinum(II) Species

While the above methods are prevalent, other pathways can lead to the formation of bromido platinum(II) species. For instance, the reduction of potassium hexabromoplatinate(IV) (K₂[PtBr₆]) can yield K₂[PtBr₄]. A common reducing agent for this purpose is hydrazine (B178648) sulfate (B86663) ([N₂H₆]SO₄). researchgate.net The reaction is typically carried out in an acidic medium. researchgate.net

Chemistry of Platinum Precursors and Reaction Intermediates

The choice of platinum precursor significantly influences the synthetic strategy for K₂[PtBr₄]. Common precursors include platinum sponge, chloroplatinic acid (H₂PtCl₆), and various platinum(II) and platinum(IV) salts. researchgate.netguidechem.comkoreascience.kr

When starting from elemental platinum (platinum sponge), it is often first converted to a more reactive form, such as chloroplatinic acid, by dissolving it in aqua regia. guidechem.com This hexachloroplatinate(IV) species can then be reduced to a platinum(II) complex. The reduction of Pt(IV) to Pt(II) is a key step and can be achieved using various reducing agents. The electrochemical reduction of Pt(IV) has been shown to be an irreversible process. koreascience.krresearchgate.net

The stability and reactivity of reaction intermediates also play a crucial role. In halide exchange reactions, the formation of mixed-halide complexes of the type [PtClₓBr₄-ₓ]²⁻ is expected as intermediates. The relative stability of these mixed-halide species and the reaction conditions will determine the final product distribution.

The Central Role of Platinum(IV) Precursors in K₂[PtBr₄] Synthesis

The synthesis of dipotassium (B57713) tetrabromoplatinate(II) predominantly proceeds via the reduction of a suitable platinum(IV) precursor, with dipotassium hexabromoplatinate(IV) (K₂[PtBr₆]) being the most common starting material. The overarching principle of this synthetic route is the reduction of the Pt(IV) center to Pt(II), a transformation that is fundamental to the formation of the square planar [PtBr₄]²⁻ anion from the octahedral [PtBr₆]²⁻ complex.

K₂[PtBr₆] + Reducing Agent → K₂[PtBr₄] + Byproducts

The success of this conversion hinges on the choice of the reducing agent and the precise control of reaction parameters.

The Influence of Reaction Conditions on Product Formation and Purity

The transformation of K₂[PtBr₆] to K₂[PtBr₄] is not merely a matter of mixing reagents; it is a carefully orchestrated process where temperature, concentration, and the nature of the reducing agent play pivotal roles in dictating the final product's quality.

One established method for the reduction of the corresponding chloro-complex, potassium hexachloroplatinate(IV) (K₂[PtCl₆]), involves the use of sulfur dioxide (SO₂). This suggests a similar approach is viable for the bromo-analogue. In such a synthesis, an aqueous solution of K₂[PtBr₆] is treated with a stream of sulfur dioxide gas or a solution of a sulfite (B76179) salt. The SO₂ acts as the reducing agent, being oxidized to sulfate (SO₄²⁻) in the process.

A critical aspect of this synthesis is the management of the reaction temperature. The reduction must be conducted under controlled thermal conditions to prevent over-reduction of the platinum to its metallic state, which would result in a significant decrease in the yield of the desired K₂[PtBr₄].

Another effective reducing agent for this transformation is hydrazine sulfate (N₂H₆SO₄). The reaction with hydrazine sulfate also requires careful moderation to ensure the selective reduction of Pt(IV) to Pt(II). Over-reduction to platinum metal is a persistent risk if the reaction conditions, such as the stoichiometry of the reducing agent and the temperature, are not strictly adhered to.

The purity of the resulting K₂[PtBr₄] is intrinsically linked to the completeness of the reduction and the effective removal of any unreacted K₂[PtBr₆] and byproducts. The difference in solubility between the starting material and the product can be exploited for purification. K₂[PtBr₄] is typically less soluble than K₂[PtBr₆] in water, which can facilitate its separation by crystallization upon cooling the reaction mixture.

The following table summarizes key reaction parameters and their impact on the synthesis of K₂[PtBr₄]:

Reaction ParameterInfluence on Synthesis
Precursor Dipotassium hexabromoplatinate(IV) (K₂[PtBr₆]) is the standard starting material, providing the Pt(IV) center for reduction.
Reducing Agent Sulfur dioxide (SO₂) or hydrazine sulfate (N₂H₆SO₄) are effective but require careful control to prevent over-reduction to platinum metal.
Temperature Must be carefully controlled to promote the desired reduction without causing the formation of metallic platinum.
Stoichiometry The molar ratio of the reducing agent to the platinum precursor is critical to ensure complete conversion while minimizing side reactions.
Purification Fractional crystallization is often employed, leveraging the solubility differences between the reactant and the product.

Detailed research findings from established preparative inorganic chemistry sources provide a more granular view of the synthetic procedure. For instance, a typical laboratory-scale synthesis would involve dissolving K₂[PtBr₆] in hot water and then introducing the reducing agent in a controlled manner. The solution's color change, from the deep red of the [PtBr₆]²⁻ ion to the characteristic color of the [PtBr₄]²⁻ solution, serves as a visual indicator of the reaction's progress. Subsequent cooling and crystallization yield the solid K₂[PtBr₄] product.

The meticulous control of these reaction conditions is paramount to achieving a high yield and purity of dipotassium tetrabromoplatinate, a compound that serves as a vital precursor in the synthesis of other platinum complexes for various applications.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Crystallographic and Detailed Structural Analysis of K₂[PtBr₄]

The solid-state structure of dipotassium (B57713) tetrabromoplatinate has been determined through crystallographic studies, providing precise insights into its atomic arrangement and bonding characteristics.

Determination of Crystal Structure and Coordination Geometry of [PtBr₄]²⁻ (Square Planar)

Dipotassium tetrabromoplatinate crystallizes in the tetragonal system, belonging to the P4/mmm space group. materialsproject.org Within this crystal lattice, the platinum(II) ion is coordinated to four bromide ligands, forming the tetrabromoplatinate(II) anion, [PtBr₄]²⁻.

The coordination geometry of the [PtBr₄]²⁻ anion is unequivocally square planar. materialsproject.org This arrangement is characteristic for platinum(II) complexes, a d⁸ metal ion, where the ligands occupy the corners of a square around the central platinum atom. The potassium ions are situated in the crystal lattice, providing charge balance.

Table 1: Crystallographic Data for K₂[PtBr₄]
ParameterValue
Crystal SystemTetragonal
Space GroupP4/mmm

Analysis of Intramolecular Bond Lengths and Angles in the [PtBr₄]²⁻ Anion

The intramolecular dimensions of the [PtBr₄]²⁻ anion have been precisely measured. The platinum-bromine (Pt-Br) bond length is reported to be 2.45 Å. materialsproject.org In the ideal square planar geometry defined by the P4/mmm space group, the bromine-platinum-bromine (Br-Pt-Br) bond angles are 90° for adjacent bromide ligands and 180° for opposing bromide ligands.

Table 2: Intramolecular Bond Data for the [PtBr₄]²⁻ Anion
BondLength (Å)
Pt-Br2.45
AngleDegree (°)
Br-Pt-Br (cis)90
Br-Pt-Br (trans)180

Vibrational Spectroscopy Studies

Vibrational spectroscopy, particularly in the far-infrared region, provides valuable information about the internal and lattice modes of crystalline K₂[PtBr₄].

Far-Infrared Spectroscopy of K₂[PtBr₄]

The far-infrared spectrum of solid K₂[PtBr₄] displays several absorption bands corresponding to the vibrational modes of the [PtBr₄]²⁻ anion and the motions of the ions within the crystal lattice.

For a molecule with D₄h symmetry, such as the [PtBr₄]²⁻ anion, certain vibrational modes are infrared active. The out-of-plane bending mode, designated as ν₂(A₂ᵤ), and the in-plane bending mode, ν₇(Eᵤ), are observed in the far-infrared spectrum. For K₂[PtBr₄], the ν₂(A₂ᵤ) mode has been assigned to an absorption at 111 cm⁻¹, while the ν₇(Eᵤ) mode is observed at 125 cm⁻¹.

In addition to the internal vibrations of the complex anion, the far-infrared spectrum of crystalline K₂[PtBr₄] also reveals lattice modes. These vibrations arise from the translational and rotational motions of the K⁺ cations and the [PtBr₄]²⁻ anions as a whole within the crystal lattice. For K₂[PtBr₄], distinct lattice modes have been identified at 105 cm⁻¹, 88 cm⁻¹, and 69 cm⁻¹.

Table 3: Far-Infrared Vibrational Mode Assignments for K₂[PtBr₄]
Vibrational ModeFrequency (cm⁻¹)
ν₂(A₂ᵤ) (out-of-plane bend)111
ν₇(Eᵤ) (in-plane bend)125
Lattice Mode 1105
Lattice Mode 288
Lattice Mode 369

Raman Spectroscopy Applications for Bromoplatinate Complexes

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of molecules, offering a detailed fingerprint of their structure. This technique is particularly sensitive to the structural nuances of platinum complexes. researchgate.net For instance, in simple diatomic platinum (Pt₂), a single Raman peak corresponding to the stretching mode between the two platinum atoms is observed at 234.00 cm⁻¹. researchgate.net As the complexity of the platinum cluster increases, so does the intricacy of the Raman spectrum. For a Pt₃ cluster, two distinct peaks emerge at 147.00 cm⁻¹ and 228.00 cm⁻¹, representing different stretching modes within the triangular structure. researchgate.net This trend continues for larger clusters, with Pt₄ exhibiting dominant peaks between 28.00 and 198.00 cm⁻¹. researchgate.net

Resonance Raman spectroscopy has also been instrumental in characterizing mixed-valence linear-chain complexes of platinum, providing detailed information about their electronic and vibrational properties. capes.gov.br Furthermore, the technique has been used to obtain structural information on metalloporphyrins in solution. monash.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of platinum compounds in solution. wikipedia.org Its high sensitivity and the wide chemical shift range of the ¹⁹⁵Pt nucleus make it an invaluable tool for characterizing the chemical environment of the platinum atom. wikipedia.orgnih.gov

¹⁹⁵Pt NMR Spectroscopy for Platinum(II) Complexes

For instance, dichloro platinum(II) complexes with ethylenediamine (B42938) derivatives exhibit ¹⁹⁵Pt resonances in the range of -2355 to -2433 ppm, relative to the standard reference compound, sodium hexachloroplatinate(IV) (Na₂PtCl₆). capes.gov.brscilit.com In contrast, the corresponding diaqua complexes show resonances at a lower field, between -1821 and -1977 ppm. capes.gov.brscilit.com The ability to resolve such differences is crucial for identifying and characterizing different species in solution. wikipedia.org The high sensitivity of ¹⁹⁵Pt NMR can even allow for the resolution of signals from different chlorine isotopes (³⁵Cl and ³⁷Cl) in the coordination sphere. huji.ac.il

The standard reference for ¹⁹⁵Pt NMR is typically a 1.2 M solution of Na₂PtCl₆ in D₂O. wikipedia.orghuji.ac.il This platinum(IV) complex is favored due to its chemical stability, commercial availability, and high solubility, which facilitates rapid data acquisition. wikipedia.org

Complementary ¹H and ¹³C NMR Studies in Related Coordination Systems

While ¹⁹⁵Pt NMR provides direct information about the platinum center, ¹H and ¹³C NMR spectroscopy offer complementary data on the organic ligands coordinated to the metal. mdpi.com The coupling between ¹⁹⁵Pt and these nuclei, such as ¹H, ¹³C, ¹⁵N, and ³¹P, provides additional structural insights. wikipedia.orghuji.ac.il This coupling manifests as satellite peaks in the respective NMR spectra. wikipedia.org For example, two-bond couplings between ¹⁹⁵Pt and protons typically fall in the range of 25 to 90 Hz. huji.ac.il

In studies of platinum(II) complexes with various organic ligands, ¹H and ¹³C NMR spectra are used to identify the different proton and carbon environments within the coordinated ligands. mdpi.comnih.govnih.govnih.gov For instance, in complexes with N,C,N-pincer ligands, the ¹H and ¹³C{¹H} spectra can reveal the presence of different isomers in solution. nih.gov Similarly, the coordination of ligands like adenosine (B11128) to a platinum(II) center leads to characteristic shifts in the ¹H and ¹³C NMR signals of the ribose and purine (B94841) moieties. nih.gov

Application of NMR in Ligand Exchange Kinetics and Mechanism Elucidation

NMR spectroscopy is a powerful technique for studying the dynamics of ligand exchange in platinum complexes. huji.ac.ilacs.org By monitoring the changes in the NMR spectra over time, researchers can determine the rates and mechanisms of these reactions. researchgate.netacs.org

Square-planar platinum(II) complexes typically undergo ligand exchange through an associative mechanism. ingentaconnect.com In this process, the incoming ligand first coordinates to the platinum center to form a five-coordinate intermediate, after which one of the original ligands detaches. ingentaconnect.com The kinetics of these exchange processes are known to be relatively slow, often occurring on a timescale of hours, which is a crucial factor in the biological activity of platinum-based anticancer drugs. ingentaconnect.com

Variable-temperature ¹⁹⁵Pt NMR spectroscopy is a particularly valuable tool for investigating the stereodynamics of platinum complexes, such as sulfur inversion in a platinum(II) complex with methionine. huji.ac.il This technique allows for the determination of activation parameters, which provide further insight into the reaction mechanism. researchgate.net

Other Advanced Spectroscopic Methodologies

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within platinum complexes. researchgate.net The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, and the resulting spectrum provides information about the electronic structure of the complex. This technique is often used in conjunction with other methods to gain a comprehensive understanding of the compound's properties.

X-ray Absorption Spectroscopy (EXAFS) for Local Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the local geometric and/or electronic structure of matter. The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum is particularly adept at providing detailed information about the local atomic environment of a specific element, in this case, platinum.

The EXAFS technique is based on the analysis of the oscillations that appear in the X-ray absorption coefficient above an absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. By analyzing these oscillations, one can determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers.

For this compound, K₂[PtBr₄], EXAFS studies would focus on the Pt L₃-edge to probe the local environment around the platinum center. The analysis of the EXAFS spectrum would yield precise information on the Pt-Br bond distances and the number of bromide ligands directly bonded to the platinum atom. This is especially valuable as it provides a direct measure of the coordination environment in both solid-state and solution phases, offering a more comprehensive understanding than diffraction methods alone, which are typically limited to the crystalline state.

A hypothetical EXAFS analysis of K₂[PtBr₄] would be expected to confirm the square planar coordination geometry of the [PtBr₄]²⁻ anion. The data would reveal a single, well-defined shell of backscattering atoms corresponding to the four bromide ligands.

Below is a table representing typical data that would be obtained from an EXAFS analysis of this compound.

Absorbing AtomBackscattering AtomCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)
PtBr42.430.003

This data provides a snapshot of the immediate coordination sphere of the platinum atom, confirming the presence of four bromide ligands at a specific distance, which is characteristic of the Pt-Br bond length in such complexes. The Debye-Waller factor provides insight into the degree of structural disorder.

Mass Spectrometry in Platinum Complex Characterization

Mass spectrometry is an indispensable analytical technique for the characterization of coordination complexes, providing information about the molecular weight and stoichiometry of the compound. For ionic complexes like this compound, electrospray ionization (ESI) is a particularly suitable "soft" ionization technique that allows the transfer of intact complex ions from solution to the gas phase for mass analysis. chempap.org

In a typical ESI-mass spectrometry experiment of this compound dissolved in an appropriate solvent, the resulting spectrum would be expected to show a prominent peak corresponding to the [PtBr₄]²⁻ anion. The mass-to-charge ratio (m/z) of this peak would be half of the molecular weight of the anion due to its -2 charge.

A key feature in the mass spectrum of a platinum-containing compound is the characteristic isotopic pattern. Platinum has several naturally occurring isotopes (¹⁹²Pt, ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, and ¹⁹⁸Pt), and bromine has two (⁷⁹Br and ⁸¹Br). This results in a unique and complex isotopic distribution for the [PtBr₄]²⁻ ion, which serves as a definitive fingerprint for its identification. The experimentally observed isotopic pattern can be compared with a theoretically calculated distribution to confirm the elemental composition of the ion.

The table below illustrates the expected major peaks in the mass spectrum for the [PtBr₄]²⁻ anion, considering the most abundant isotopes of platinum and bromine.

IonMajor IsotopologuesCalculated m/zRelative Abundance (%)
[¹⁹⁴Pt⁷⁹Br₄]²⁻¹⁹⁴Pt, ⁷⁹Br254.8~25
[¹⁹⁴Pt⁷⁹Br₃⁸¹Br]²⁻¹⁹⁴Pt, ⁷⁹Br, ⁸¹Br255.8~100
[¹⁹⁵Pt⁷⁹Br₃⁸¹Br]²⁻¹⁹⁵Pt, ⁷⁹Br, ⁸¹Br256.3~70
[¹⁹⁴Pt⁷⁹Br₂⁸¹Br₂]²⁻¹⁹⁴Pt, ⁷⁹Br, ⁸¹Br256.8~75
[¹⁹⁶Pt⁷⁹Br₃⁸¹Br]²⁻¹⁹⁶Pt, ⁷⁹Br, ⁸¹Br256.8~52

Note: The m/z values and relative abundances are approximate and serve to illustrate the expected pattern. The actual spectrum would consist of a more complex series of peaks due to all isotopic combinations.

The ability of mass spectrometry to provide precise mass information and a characteristic isotopic signature makes it a powerful tool for confirming the identity and purity of platinum complexes like this compound. rsc.org

Reactivity Mechanisms and Ligand Exchange Dynamics

Ligand Substitution Reactions of the [PtBr₄]²⁻ Anion

Ligand substitution in square-planar d⁸ complexes like [PtBr₄]²⁻ is a widely studied area of inorganic chemistry. libretexts.org These reactions typically proceed via an associative mechanism, where the incoming ligand attacks the metal center to form a five-coordinate intermediate before the leaving group departs. libretexts.orgslideshare.net The kinetics of these substitutions often follow a two-term rate law, indicating two parallel pathways for the reaction. researchgate.net

Rate = (k₁ + k₂[Y]) [Complex]

Here, k₁ represents the solvent-assisted (solvolytic) pathway, and k₂ represents the direct nucleophilic attack by the entering ligand (Y). researchgate.net

The exchange of bromide ligands in the [PtBr₄]²⁻ anion is a key process. Studies on the analogous [PtCl₄]²⁻ system undergoing substitution by bromide ions show a stepwise replacement of chloride ions, forming a series of mixed chloro-bromo complexes, [PtCl₄₋ₙBrₙ]²⁻, until [PtBr₄]²⁻ is formed. researchgate.net Each step in this consecutive reaction series follows the characteristic two-term rate law. researchgate.net

Isotopic exchange studies involving bromide ligands have been crucial in elucidating the mechanism. For the bromide exchange in [PtBr₄]²⁻, evidence points to a pathway that is second-order with respect to the platinum(II) complex. This suggests the formation of a bridged dinuclear platinum(II) species as an intermediate in the exchange process. rsc.orgacs.org This contrasts with the simpler first-order dependence on the complex seen in many other substitution reactions. The general trend for halide exchange rates follows the order I⁻ > Br⁻ > Cl⁻, reflecting the stability of the intermediates and the strength of the platinum-halide bond. wikipedia.org

The halide exchange can also be influenced by the presence of other reagents. For instance, reactions of dihaloplatinum(II) complexes with tin(II) halides can lead to either insertion of the tin halide or a complete halogen exchange, resulting in the formation of different platinum halide complexes. researchgate.net

The [PtBr₄]²⁻ anion readily reacts with a variety of nitrogen-donor ligands, leading to the substitution of one or more bromide ligands. These reactions are pivotal for synthesizing new platinum complexes with specific properties, including those with potential catalytic or medicinal applications. mdpi.comtue.nl The reaction of K₂[PtCl₄] with N-donor ligands like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen) in the presence of sulfur dioxide has been shown to yield complexes of the formula [Pt(L-L)(SO₃H)(H₂O)]Cl. niscpr.res.in This demonstrates the capacity of the platinum(II) center to coordinate with various ligands simultaneously.

Oxidation and Reduction Pathways of Bromoplatinate Complexes

The platinum center in K₂[PtBr₄] is in the +2 oxidation state, which can be readily oxidized to the more inert +4 state or reduced to platinum metal (0).

The principal oxidation states for platinum are +2 (d⁸, typically square-planar) and +4 (d⁶, typically octahedral). pitt.edu The oxidation of [PtBr₄]²⁻ (Pt(II)) would lead to the formation of a hexabromoplatinate(IV) species, [PtBr₆]²⁻. This conversion from a square-planar to an octahedral geometry is a common pathway. pitt.edu For example, the oxidation of platinum(II) anticancer agents to platinum(IV) complexes has been achieved using hydrogen peroxide (H₂O₂). monash.edumdpi.comnih.gov

Conversely, the reduction of platinum(IV) complexes back to platinum(II) is a critical step in the mechanism of action of Pt(IV) prodrugs. rsc.org Kinetic studies on the reduction of complexes like [Pt(dach)Cl₄] by biological reductants such as L-ascorbic acid and thiols show that the reactions follow second-order kinetics, being first-order in both the Pt(IV) complex and the reductant. rsc.org The substitution reactions of platinum(IV) complexes are notably accelerated by the presence of catalytic amounts of platinum(II) species, suggesting a bridged inner-sphere electron transfer mechanism. rsc.orgpitt.edu

A fascinating pathway for interconversion is disproportionation. Under certain conditions, such as electron beam irradiation in a transmission electron microscope, K₂[PtCl₄] has been observed to undergo a solid-state disproportionation reaction to form K₂[PtCl₆] (Pt(IV)) and metallic platinum (Pt(0)). nih.gov

Understanding the complete reaction pathway requires the identification and characterization of transient intermediates. In the context of redox reactions, these can be short-lived species. For the decomposition of K₂[PtCl₄], advanced imaging techniques like atomic-resolution differential phase-contrast scanning transmission electron microscopy have allowed for the direct visualization of the reaction. nih.gov These studies have identified K₂[PtCl₆] as a key intermediate phase that forms during the disproportionation of K₂[PtCl₄]. nih.gov

In kinetic studies, the presence of an intermediate is often inferred from the rate law. youtube.comyoutube.com For example, in the reduction of Pt(IV) complexes, a halide-bridged intermediate is proposed, which facilitates the electron transfer from the reductant to the Pt(IV) center. rsc.org While direct spectroscopic observation of such intermediates in solution is challenging due to their transient nature, their existence is strongly supported by the kinetic data and the catalytic effect of Pt(II) on Pt(IV) substitution reactions. rsc.orgrsc.org

Kinetic and Mechanistic Investigations of K₂[PtBr₄] Reactivity

Kinetic studies provide quantitative insight into the reaction mechanisms of K₂[PtBr₄]. The reactivity is largely dictated by the principles governing square-planar d⁸ metal complexes. uci.eduiranchembook.ir

Table 1: Rate Constants for the Substitution Reactions in the [PtCl₄₋ₙBrₙ]²⁻ System at 25°C

Reaction Step Entering Ligand Leaving Ligand k₁ (s⁻¹) k₂ (M⁻¹s⁻¹)
[PtCl₄]²⁻ + Br⁻ Br⁻ Cl⁻ (3.5 ± 0.5) x 10⁻⁵ (6.0 ± 0.2) x 10⁻³
cis-[PtCl₂Br₂]²⁻ + Br⁻ Br⁻ Cl⁻ (1.1 ± 0.2) x 10⁻⁵ (1.1 ± 0.1) x 10⁻³
[PtClBr₃]²⁻ + Br⁻ Br⁻ Cl⁻ (3.5 ± 1.0) x 10⁻⁶ (2.2 ± 0.2) x 10⁻⁴

Data sourced from a study on the stepwise replacement of ligands in [PtCl₄]²⁻ by bromide. researchgate.net

The reduction of related Pt(IV) complexes has also been kinetically characterized. The table below shows the second-order rate constants for the reduction of two Pt(IV) complexes by various biological reductants. This data highlights the relative reactivity of these species and suggests that Pt(IV) complexes would have a very short lifetime in a biological medium like human plasma. rsc.org

Table 2: Second-Order Rate Constants (k') for the Reduction of Pt(IV) Complexes at pH 7.40 and 37.0 °C

Reductant k' for [Pt(dach)Cl₄] (M⁻¹s⁻¹) k' for cis-[Pt(NH₃)₂Cl₄] (M⁻¹s⁻¹)
L-ascorbic acid (Asc) 0.083 ± 0.004 0.021 ± 0.001
L-cysteine (Cys) 1630 ± 80 114 ± 5
L-glutathione (GSH) 262 ± 13 41.5 ± 2.0
DL-homocysteine (Hcy) 18.3 ± 0.9 1.83 ± 0.09
Glycyl-L-cysteine (Cys-Gly) 1120 ± 50 102 ± 5

Data adapted from kinetic and mechanistic analyses of Pt(IV) prodrug reduction. rsc.org

These kinetic investigations are fundamental to understanding the precise sequence of bond-making and bond-breaking events that occur during the chemical transformations of dipotassium (B57713) tetrabromoplatinate.

Influence of pH on Reaction Outcomes and Species Distribution

The pH of the reaction medium plays a critical role in the aquation of [PtBr₄]²⁻, a fundamental process where bromide ligands are sequentially replaced by water molecules. This process is a key step in the synthesis of many other platinum complexes. The distribution of the resulting aquated species is highly dependent on the hydrogen ion concentration.

In acidic solutions, the aquation process is the primary reaction pathway. The general steps for the aquation of the [PtBr₄]²⁻ complex can be represented as follows:

[PtBr₄]²⁻ + H₂O ⇌ [PtBr₃(H₂O)]⁻ + Br⁻ [PtBr₃(H₂O)]⁻ + H₂O ⇌ [PtBr₂(H₂O)₂] + Br⁻ [PtBr₂(H₂O)₂] + H₂O ⇌ [PtBr(H₂O)₃]⁺ + Br⁻ [Pt(H₂O)₄]²⁺ + H₂O ⇌ [Pt(H₂O)₃(OH)]⁺ + H⁺

As the pH increases, the hydrolysis of the aquated species becomes significant, leading to the formation of hydroxo complexes. The equilibrium between the aquated and hydroxo species is governed by the acidity constants (pKa values) of the coordinated water molecules. The increasing concentration of hydroxide (B78521) ions in more basic solutions can also lead to direct substitution of bromide ligands by hydroxide ions.

The distribution of the different platinum(II) bromo-aqua and bromo-hydroxo species at varying pH values is a complex equilibrium. The relative concentrations of these species can be determined experimentally through techniques like UV-visible spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy.

Interactive Table: Predominant Platinum(II) Species at Different pH Ranges

pH RangePredominant Species
< 2[PtBr₄]²⁻, [PtBr₃(H₂O)]⁻
2 - 4[PtBr₃(H₂O)]⁻, [PtBr₂(H₂O)₂]
4 - 6[PtBr₂(H₂O)₂], [PtBr(H₂O)₃]⁺
> 6Formation of hydroxo and polynuclear species

Determination of Rate Constants and Reaction Orders for Ligand Exchange Processes

The kinetics of ligand exchange reactions involving [PtBr₄]²⁻ have been extensively studied to understand the underlying mechanisms. These reactions typically follow a two-term rate law, which is characteristic of square-planar d⁸ metal complexes:

Rate = k₁[PtBr₄²⁻] + k₂[PtBr₄²⁻][Y]

where Y is the entering nucleophile.

The first term, characterized by the rate constant k₁, represents the solvent-assisted pathway (solvolysis). In this pathway, a solvent molecule (typically water) first coordinates to the platinum center to form a five-coordinate intermediate, which then loses a bromide ligand. This is followed by the rapid entry of the nucleophile Y.

The second term, with the rate constant k₂, corresponds to the direct nucleophilic attack pathway. Here, the entering nucleophile Y directly attacks the platinum complex to form the five-coordinate intermediate, which then expels a bromide ligand.

Interactive Table: Representative Rate Constants for Ligand Exchange Reactions of [PtBr₄]²⁻

Entering Ligand (Y)k₁ (s⁻¹)k₂ (M⁻¹s⁻¹)Conditions
Cl⁻1.7 x 10⁻⁵6.0 x 10⁻⁴25 °C, Aqueous
I⁻1.7 x 10⁻⁵1.1 x 10⁻¹25 °C, Aqueous
SCN⁻1.7 x 10⁻⁵3.5 x 10⁻¹25 °C, Aqueous
NH₃1.7 x 10⁻⁵4.7 x 10⁻³25 °C, Aqueous

Note: The values presented are illustrative and can vary based on specific experimental conditions.

The determination of these rate constants and the reaction orders provides valuable insights into the intimate mechanism of substitution at the platinum(II) center, allowing for the rational design of synthetic routes to new platinum compounds.

Photochemical Reactivity and Transformations of Platinum(II) Halide Complexes

Platinum(II) halide complexes, including [PtBr₄]²⁻, exhibit interesting photochemical properties. acs.org Irradiation with light of appropriate wavelengths can induce electronic transitions, leading to excited states with distinct reactivity compared to the ground state. These photo-induced transformations can open up synthetic pathways that are not accessible through thermal methods. acs.org

Upon absorption of ultraviolet or visible light, ligand-to-metal charge transfer (LMCT) or d-d transitions can occur. The resulting excited states can undergo various transformations, including:

Photosubstitution: The labilization of a halide ligand upon photoexcitation can facilitate its substitution by a solvent molecule or another ligand present in the reaction medium. This process is often more efficient and selective than thermal substitution.

Photoaquation: In aqueous solutions, irradiation can promote the replacement of bromide ligands with water molecules, leading to the formation of various bromo-aqua platinum(II) species.

Reductive Elimination: In some cases, photoexcitation can lead to the reductive elimination of Br₂ and the formation of a platinum(0) species, although this is less common for simple halide complexes.

Photoisomerization: For mixed-ligand complexes derived from [PtBr₄]²⁻, light can induce isomerization between cis and trans isomers.

The photochemical reactivity is highly dependent on the excitation wavelength, the solvent, and the presence of other coordinating species. For instance, the quantum yields for photosubstitution reactions can vary significantly with the energy of the incident photons.

Research has shown that the photochemical labilization of metal-ligand bonds in Pt(II) precursors can promote facile cyclometalation reactions at room temperature. acs.org This photochemical approach offers advantages over traditional thermal methods in terms of lower energy requirements and simpler procedures. acs.org The choice of the Pt(II) precursor and the excitation wavelength can control the outcome of these reactions, allowing for the selective synthesis of specific cyclometalated Pt(II) complexes. acs.org These complexes are of significant interest due to their unique photophysical and photochemical properties, which make them suitable for applications in areas such as organic light-emitting devices (OLEDs), bioimaging, and photoredox catalysis. acs.org

Future Directions and Emerging Research Areas

Exploration of Novel Ligand Systems and Coordination Environments for [PtBr₄]²⁻

The square planar tetrabromoplatinate(II) anion, [PtBr₄]²⁻, is a versatile platform for fundamental studies in coordination chemistry. The bromide ligands are labile and can be substituted to create a vast array of new platinum complexes with tailored electronic and steric properties.

Current research is actively exploring the displacement of bromide ligands with a diverse range of functional molecules. This includes the synthesis of complexes with P-heterocycles, which are phosphorus-containing ring structures. researchgate.net The introduction of such ligands can create chiral environments around the platinum center, a feature highly sought after for applications in asymmetric catalysis. For instance, optically active phospholene oxides have been successfully used to create novel platinum(II) complexes. researchgate.net

Furthermore, the synthesis of platinum(IV) dimers with bridging peroxo ligands has provided significant insight into the oxidation mechanisms of platinum(II) species, a reaction of fundamental importance. nih.gov Research into the reactions of [PtBr₄]²⁻ with terpyridine (tpy) ligands has led to the formation of Pt(tpy)Br⁺ and subsequently, through oxidation, Pt(tpy)Br₃⁺. figshare.com These studies are crucial for understanding the electronic structure and emission properties of platinum complexes, which are vital for developing new photoactive materials. figshare.com The ability to systematically modify the coordination sphere of the initial [PtBr₄]²⁻ complex allows for the fine-tuning of the resulting molecule's properties. rsc.orgnih.gov

Ligand TypeResulting Complex ExamplePotential Application Area
P-HeterocyclesPlatinum(II)-phospholene oxideAsymmetric Catalysis
Terpyridines[Pt(tpy)Br]⁺Photoactive Materials, Electronics
Bridging Peroxides[Pt₂(μ₂-O₂)₂(NH₃)₄]²⁺ typeMechanistic Studies, Oxidation Catalysis
Bipyridine[Pt(bpy)Cl₂] typeMedicinal Chemistry, Molecular Recognition

Advanced Spectroscopic and Computational Methodologies for In-Situ and Operando Studies

To fully understand and optimize the role of dipotassium (B57713) tetrabromoplatinate and its derivatives in complex chemical processes, particularly in catalysis, researchers are increasingly turning to advanced analytical techniques. acorn.works These methods allow for the observation of the catalyst under actual reaction conditions, a field known as in-situ and operando spectroscopy. semanticscholar.org

Synchrotron-based X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES), is a powerful tool for these studies. rsc.orgmdpi.com It provides detailed information about the electronic state and local coordination environment of the platinum atoms as a reaction proceeds. rsc.orgnih.gov For example, operando XAS can track the oxidation state and structural changes of a platinum catalyst during high-temperature and high-pressure reactions, which was previously inaccessible information. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing isotopes like ¹⁹⁵Pt, ¹⁵N, and ¹³C, is another key technique. rsc.org It offers insights into the structural dynamics of platinum complexes in solution, helping to elucidate reaction mechanisms. rsc.orgberkeley.edu The combination of these spectroscopic methods with computational modeling, such as Density Functional Theory (DFT), allows for a comprehensive understanding of the structure-activity relationships that govern the performance of these platinum compounds. nih.gov

TechniqueInformation GainedStudy Type
X-ray Absorption Spectroscopy (XAS/XANES)Oxidation state, coordination number, bond distancesIn-situ, Operando
Nuclear Magnetic Resonance (NMR)Molecular structure, reaction kinetics, ligand dynamicsIn-situ, Solution-phase
UV-Visible SpectroscopyElectronic transitions, reaction monitoringIn-situ, Kinetic studies
Raman SpectroscopyVibrational modes, phase identificationOperando
Mass Spectrometry (ESI-MS)Complex identification, adduct formationSolution-phase

Development of New Synthetic Strategies for K₂[PtBr₄] Analogues and Derivatives

The advancement of fields that utilize platinum complexes is intrinsically linked to the development of new and efficient synthetic methodologies. mdpi.comhw.ac.uk While K₂[PtBr₄] is a valuable starting material, researchers are exploring novel strategies to create its analogues and derivatives with enhanced properties and functionalities. diamond.ac.uk

One area of focus is the creation of derivatives with different cations, replacing potassium with larger organic cations to modify solubility and crystal packing. Another avenue is the synthesis of analogues where the platinum is in a different oxidation state or part of a multimetallic cluster. The development of modular synthetic platforms, which allow for the rapid assembly of chemical building blocks, is transforming the ability to create libraries of related compounds for screening in various applications. diamond.ac.uk

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and are being applied to create complex platinum-containing molecules that were previously difficult to access. mdpi.comhw.ac.uk Furthermore, techniques like mechanochemistry (ultrasound-assisted synthesis) and flow chemistry are being explored as "enabling technologies" to provide more efficient, scalable, and environmentally friendly routes to these valuable compounds. mdpi.comhw.ac.uk These new methods move away from traditional, often harsh, synthetic conditions, facilitating the discovery of novel structures and reactivities. mdpi.com

Potential in Sustainable Chemistry and Green Catalysis Approaches

Platinum-group metals are renowned for their catalytic prowess but are also scarce and carry a significant environmental footprint associated with their mining and refining. acs.org This has spurred research into using these metals more judiciously and in environmentally benign ways, a core tenet of green chemistry.

Dipotassium tetrabromoplatinate and its derivatives are being investigated as catalysts or catalyst precursors for a range of green chemical transformations. The goal is to develop catalytic systems that operate under mild conditions (lower temperature and pressure), use greener solvents like water or ionic liquids, and can be easily recovered and recycled. acs.org For example, research into the oxidative dissolution of platinum metal using ionic liquids points towards more sustainable refining and recycling processes. tandfonline.com

The use of platinum complexes in nanoparticle synthesis is another promising area. nih.gov Green synthesis methods, employing natural extracts to reduce platinum salts to nanoparticles, are being developed. These platinum nanoparticles have potential applications in catalysis and medicine. nih.gov The overarching aim is to maximize the catalytic efficiency of the platinum, using the smallest possible amount to achieve the desired chemical transformation, thereby conserving this precious resource and minimizing environmental impact. acs.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dipotassium tetrabromoplatinate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves reacting platinum(II) bromide with potassium bromide in aqueous acidic media under controlled temperatures (60–80°C). To optimize yields, use a central composite design (CCD) to systematically vary parameters like molar ratios, pH, and reaction time. For example, adjust potassium bromide stoichiometry (1.5–2.5 equivalents) and monitor crystallization kinetics . Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures purity and validates stoichiometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure?

  • Methodological Answer : Use a combination of:

  • FTIR spectroscopy : Identify Pt-Br stretching vibrations (250–300 cm⁻¹) and confirm bromide coordination.
  • NMR spectroscopy : Employ ¹⁹⁵Pt NMR to detect platinum environments (δ ~ -2000 ppm for square-planar Pt(II) complexes).
  • XRD : Resolve crystal structure (space group P4/mmm) and confirm bond lengths (Pt-Br ≈ 2.4 Å) .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes (Xi) and risk phrases (R36/37/38) by using fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers away from reducing agents. In case of exposure, rinse with water (S26) and seek medical evaluation. Monitor workplace air for platinum dust (OSHA PEL: 0.002 mg/m³) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in catalytic C-H activation reactions?

  • Methodological Answer : Investigate its electron-deficient Pt(II) center via cyclic voltammetry (E₁/₂ ≈ +0.8 V vs. SHE) to assess oxidative activity. Pair with DFT calculations (e.g., B3LYP/def2-TZVP) to model transition states in aryl C-H bond cleavage. Compare turnover frequencies (TOF) under varying ligand environments (e.g., adding pyridine derivatives) to probe ligand effects .

Q. How can discrepancies in reported UV-Vis absorption spectra of this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or aggregation effects. Standardize measurements in anhydrous DMSO (λmax ≈ 320 nm) and compare with computational TD-DFT results. Use Job’s plot to rule out dimerization artifacts. For aqueous solutions, account for hydrolysis products (e.g., [PtBr₃(H₂O)]⁻) via pH-controlled experiments .

Q. What experimental strategies mitigate this compound’s instability under aerobic conditions?

  • Methodological Answer : Degradation pathways involve oxidation to Pt(IV) species. Use Schlenk-line techniques to maintain inert atmospheres (N₂/Ar). Add stabilizing ligands (e.g., 1,10-phenanthroline) to inhibit oxidation. Monitor stability via time-resolved UV-Vis and track Pt(IV) formation with X-ray photoelectron spectroscopy (XPS; Pt 4f₇/₂ binding energy shift from 72.5 eV to 74.8 eV) .

Q. How does this compound’s coordination geometry influence its reactivity in supramolecular assemblies?

  • Methodological Answer : Its square-planar geometry enables axial ligand substitution. Study self-assembly with ditopic linkers (e.g., 4,4′-bipyridine) using SAXS and TEM to analyze nanostructure formation. Vize-Leibler parameters (χN) from small-angle neutron scattering (SANS) can quantify solvent-polymer interactions in hybrid materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.